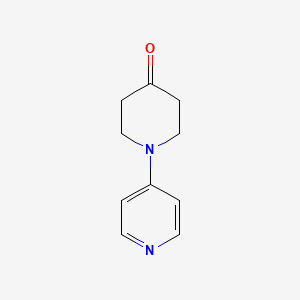
1-Pyridin-4-ylpiperidin-4-one
概要
説明
1-Pyridin-4-ylpiperidin-4-one is a heterocyclic compound with the empirical formula C10H12N2O . Its molecular weight is 176.22 .
Synthesis Analysis
A series of 2,6-diaryl-3-methyl-4-piperidones, which are similar to 1-Pyridin-4-ylpiperidin-4-one, were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .Molecular Structure Analysis
The SMILES string of 1-Pyridin-4-ylpiperidin-4-one is O=C1CCN(CC1)c2ccncc2 . The InChI is 1S/C10H12N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6H,3-4,7-8H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Pyridin-4-ylpiperidin-4-one include its molecular formula (C10H12N2O), molecular weight (176.22), and its structural representations in SMILES and InChI formats .科学的研究の応用
I have conducted a search for the scientific research applications of 1-Pyridin-4-ylpiperidin-4-one. Here is a comprehensive analysis focusing on several unique applications:
Antimicrobial Agents
Piperidine derivatives, including 1-Pyridin-4-ylpiperidin-4-one , have been studied for their potential as antimicrobial agents. Research suggests that these compounds can be synthesized with various substitutions to enhance their antibacterial and antifungal properties .
HIV Treatment
Novel piperidin-4-one derivatives have been designed and evaluated for the potential treatment of HIV. These compounds have shown promise in preliminary studies and could represent a new class of HIV therapeutics .
Drug Discovery
The piperidine nucleus is a key feature in many pharmacologically active compounds. Derivatives of 1-Pyridin-4-ylpiperidin-4-one may possess anticancer, antiviral, antimalarial, and other therapeutic properties, making them valuable in drug discovery efforts .
Medicinal Chemistry
The pyridinone scaffold, which includes 1-Pyridin-4-ylpiperidin-4-one , can be manipulated through synthesis to adjust its physicochemical properties. This flexibility makes it useful in fragment-based drug design and biomolecular mimetics .
Safety and Hazards
作用機序
Target of Action
The primary target of 1-Pyridin-4-ylpiperidin-4-one is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Mode of Action
It is known to interact with its target, the serine/threonine-protein kinase b-raf, leading to changes in the cell .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Given its target, it is likely to influence cell growth and proliferation .
特性
IUPAC Name |
1-pyridin-4-ylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXMUBIIZUKOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462597 | |
| Record name | 1-pyridin-4-ylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-4-ylpiperidin-4-one | |
CAS RN |
126832-81-3 | |
| Record name | 1-pyridin-4-ylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-4-yl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)










